N-(2,2-dimethoxyethyl)prop-2-enamide

Catalog No.
S3317459
CAS No.
49707-23-5
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2-dimethoxyethyl)prop-2-enamide

CAS Number

49707-23-5

Product Name

N-(2,2-dimethoxyethyl)prop-2-enamide

IUPAC Name

N-(2,2-dimethoxyethyl)prop-2-enamide

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-4-6(9)8-5-7(10-2)11-3/h4,7H,1,5H2,2-3H3,(H,8,9)

InChI Key

CMMYGCUEJWTBCG-UHFFFAOYSA-N

SMILES

COC(CNC(=O)C=C)OC

Synonyms

enzacryl polyacetal, poly(acryloylaminoacetaldehyde dimethyl acetal)

Canonical SMILES

COC(CNC(=O)C=C)OC

Description

The exact mass of the compound N-(2,2-dimethoxyethyl)prop-2-enamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Resins, Synthetic - Acrylic Resins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2,2-dimethoxyethyl)prop-2-enamide is an organic compound with the molecular formula C₇H₁₃NO₃. It is characterized by the presence of a prop-2-enamide functional group, which contributes to its reactivity and potential applications in various fields. The compound is also known by synonyms such as N-Acryloylaminoacetaldehyde, indicating its structural features that include a vinyl group attached to an amide.

Due to its functional groups:

  • Polymerization: The vinyl group allows for addition polymerization, making it useful in producing polymers.
  • Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic attack, facilitating the formation of various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

While specific biological activities of N-(2,2-dimethoxyethyl)prop-2-enamide are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, amides can show anti-inflammatory and antimicrobial activities. Further studies are needed to elucidate the precise biological effects of this compound.

The synthesis of N-(2,2-dimethoxyethyl)prop-2-enamide can be achieved through various methods:

  • Direct Amidation: Reacting 2,2-dimethoxyethylamine with prop-2-enoyl chloride under controlled conditions.
  • Michael Addition: Utilizing a Michael acceptor approach where a nucleophile adds to the vinyl group of prop-2-enamide.
  • Multicomponent Reactions: Combining multiple reagents in a single reaction step can yield this compound efficiently .

N-(2,2-dimethoxyethyl)prop-2-enamide has potential applications in several areas:

  • Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.
  • Pharmaceuticals: Its structural features may allow it to serve as a precursor for drug development.
  • Coatings and Adhesives: The compound's reactivity may be exploited in formulating advanced materials.

Several compounds share structural similarities with N-(2,2-dimethoxyethyl)prop-2-enamide. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
N-(2,2-Dimethoxyethyl)acrylamideC₇H₁₃NO₃Contains an acrylamide moiety; used in polymers
N-(2-hydroxyethyl)prop-2-enamideC₇H₁₃NO₂Hydroxyl group enhances solubility
N,N-DimethylacrylamideC₇H₁₃NDimethyl substitution affects reactivity

N-(2,2-dimethoxyethyl)prop-2-enamide is unique due to its specific substitution pattern and potential for diverse chemical transformations compared to other similar compounds. Its distinctive dimethoxyethyl group may also influence solubility and reactivity profiles differently than those observed in other amides or acrylamides.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

49707-23-5

Dates

Modify: 2023-07-26

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